![molecular formula C19H16Cl2N4O2 B11666971 3-(2,4-dichlorophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11666971.png)
3-(2,4-dichlorophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a dichlorophenyl group, and an ethoxyphenylmethylidene moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide with 2-ethoxybenzaldehyde under reflux conditions. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the aromatic rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various halogenating agents, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can result in halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Antioxidant Activity
Research has highlighted the compound's potential as an antioxidant. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that derivatives of pyrazole compounds exhibit significant radical scavenging activity, which can be assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. For instance, pyrazole derivatives have shown promising results in inhibiting oxidative damage through their ability to scavenge free radicals effectively .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Pyrazole derivatives are known for their broad-spectrum activity against various pathogens, including bacteria and fungi. In vitro studies have indicated that certain pyrazole-based compounds demonstrate significant antifungal and antibacterial activities, making them candidates for developing new antimicrobial agents . The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.
Anti-inflammatory Effects
Another area of application is in anti-inflammatory research. Compounds similar to 3-(2,4-dichlorophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide have been studied for their ability to reduce inflammation markers in various biological models. The anti-inflammatory action is crucial for treating chronic inflammatory diseases such as arthritis and inflammatory bowel disease .
Anticonvulsant Activity
The anticonvulsant potential of pyrazole derivatives has also garnered attention. Research indicates that certain pyrazole compounds can modulate neurotransmitter systems and exert protective effects against seizures induced by chemical agents. This makes them valuable in developing new treatments for epilepsy and other seizure disorders .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include hydrazone formation and cyclization processes. Characterization techniques such as NMR (nuclear magnetic resonance) spectroscopy, IR (infrared) spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Material Science Applications
Beyond biological applications, pyrazole derivatives are being explored in material science, particularly in the development of novel polymers and nanomaterials due to their unique chemical properties. Their ability to form stable complexes with metal ions opens avenues for creating advanced materials with specific functionalities .
Mechanism of Action
The mechanism of action of 3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichlorophenyl)-N’-[(E)-(4-chlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2,4-dichlorophenyl)-N’-[(E)-(4-methoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
- 3-(2,4-dichlorophenyl)-N’-[(E)-(3,4-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
What sets 3-(2,4-dichlorophenyl)-N’-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethoxy group, in particular, may enhance its solubility and bioavailability, making it a more effective candidate for certain applications.
Biological Activity
The compound 3-(2,4-dichlorophenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activities associated with this specific compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H18Cl2N4O with a molecular weight of 413.29 g/mol. The presence of the dichlorophenyl and ethoxyphenyl groups contributes to its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antitumor Activity
Research has indicated that pyrazole derivatives, including the compound , exhibit significant antitumor properties. A study focusing on various pyrazole derivatives demonstrated their effectiveness against different cancer cell lines. Notably, compounds with a dichlorophenyl moiety showed enhanced antiproliferative activity compared to others. The compound's IC50 values against specific cancer cell lines were reported as follows:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | HCT116 | 7.76 |
OVCAR-8 | 9.76 |
These results suggest that this compound may inhibit cell proliferation effectively, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Studies have shown that certain synthesized pyrazoles exhibit notable antifungal and antibacterial activities. For instance, derivatives similar to our compound demonstrated effectiveness against a range of pathogens, including both Gram-positive and Gram-negative bacteria. In vitro assays revealed that compounds with similar structures could inhibit bacterial growth significantly, indicating potential therapeutic applications in infectious diseases .
Case Studies
- Anticancer Synergy : A case study investigated the synergistic effects of combining pyrazole derivatives with conventional chemotherapy agents like doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results highlighted that certain pyrazoles enhanced the efficacy of doxorubicin, suggesting a potential strategy for improving treatment outcomes in resistant cancer types .
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of various pyrazole derivatives against common pathogens. The findings indicated that compounds structurally related to our target exhibited significant inhibition zones in agar diffusion tests against Staphylococcus aureus and Escherichia coli .
Properties
Molecular Formula |
C19H16Cl2N4O2 |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-N-[(E)-(2-ethoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16Cl2N4O2/c1-2-27-18-6-4-3-5-12(18)11-22-25-19(26)17-10-16(23-24-17)14-8-7-13(20)9-15(14)21/h3-11H,2H2,1H3,(H,23,24)(H,25,26)/b22-11+ |
InChI Key |
XROQXYNCKWXPPY-SSDVNMTOSA-N |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1C=NNC(=O)C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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